![molecular formula C17H14BrN3 B13138929 [3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]- CAS No. 821784-58-1](/img/structure/B13138929.png)
[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine is a compound that features a bromobenzyl group attached to a bipyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 4-bromobenzylamine with 3,4’-bipyridine under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine can undergo various types of chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique electronic properties. These complexes can participate in redox reactions and serve as catalysts in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-BOC-4-bromobenzylamine: A compound with a similar bromobenzyl group but different functional groups.
4-Bromobenzyl bromide: Another brominated benzyl compound used in similar synthetic applications.
Uniqueness
N-(4-Bromobenzyl)-[3,4’-bipyridin]-5-amine is unique due to its bipyridine core, which imparts distinct electronic and coordination properties. This makes it particularly valuable in the synthesis of metal complexes and advanced materials .
Propriétés
Numéro CAS |
821784-58-1 |
|---|---|
Formule moléculaire |
C17H14BrN3 |
Poids moléculaire |
340.2 g/mol |
Nom IUPAC |
N-[(4-bromophenyl)methyl]-5-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C17H14BrN3/c18-16-3-1-13(2-4-16)10-21-17-9-15(11-20-12-17)14-5-7-19-8-6-14/h1-9,11-12,21H,10H2 |
Clé InChI |
QYWRIOMVVZTBCH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNC2=CN=CC(=C2)C3=CC=NC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


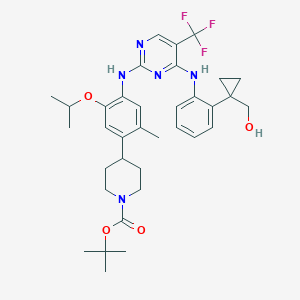
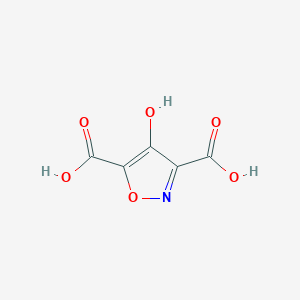
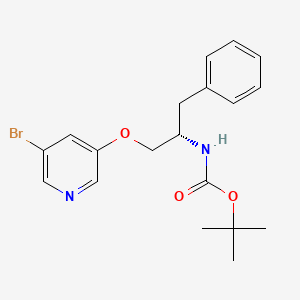
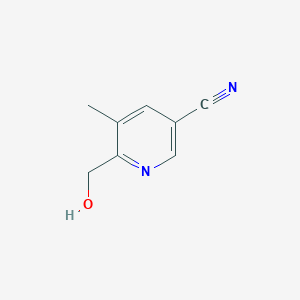


![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)
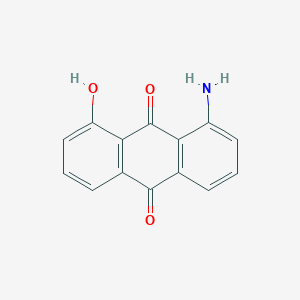
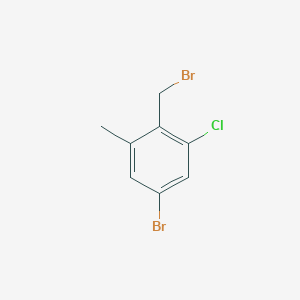
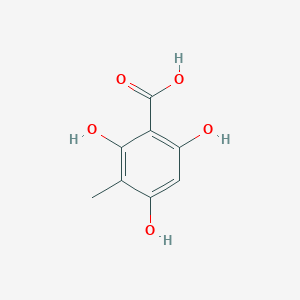

![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
![(2Z)-2-[(4S)-1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B13138920.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
